molecular formula C22H23NO5 B271229 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B271229
M. Wt: 381.4 g/mol
InChI Key: PJHDAFKCNBKECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound with potential applications in scientific research. This compound is also known as MEPEP and belongs to the class of pyrrolidinecarboxylates. MEPEP has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

MEPEP has been shown to interact with various targets in the brain, including the GABA-A receptor, acetylcholinesterase, and monoamine oxidase. MEPEP has been reported to act as a positive allosteric modulator of the GABA-A receptor, which is involved in the regulation of anxiety, sleep, and seizure activity. MEPEP has also been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase has been shown to improve cognitive function in patients with Alzheimer's disease. MEPEP has also been reported to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
MEPEP has been shown to have various biochemical and physiological effects in vitro and in vivo. MEPEP has been reported to enhance GABAergic neurotransmission, which has been shown to reduce anxiety and seizure activity. MEPEP has also been shown to increase acetylcholine levels in the brain, which has been shown to improve cognitive function in animal models of Alzheimer's disease. MEPEP has also been reported to increase dopamine levels in the brain, which has been shown to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

MEPEP has several advantages for use in lab experiments. MEPEP is easy to synthesize and is available in high purity and good yield. MEPEP has also been shown to have good solubility in aqueous and organic solvents, which makes it easy to use in various assays. However, MEPEP has some limitations for use in lab experiments. MEPEP has been reported to have low bioavailability and a short half-life, which may limit its use in animal models and clinical trials.

Future Directions

There are several future directions for research on MEPEP. One direction is to study the potential of MEPEP as a drug candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to study the mechanism of action of MEPEP in more detail, including its interaction with various targets in the brain. Additionally, future research could focus on improving the bioavailability and half-life of MEPEP, which may increase its potential for use in animal models and clinical trials.

Synthesis Methods

MEPEP can be synthesized using a simple and efficient method. The synthesis method involves the reaction of 2-(3-methoxyphenyl)acetic acid with 4-ethylbenzoyl chloride in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with pyrrolidine-2,5-dione to obtain MEPEP. This synthesis method has been reported to yield MEPEP in high purity and good yield.

Scientific Research Applications

MEPEP has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. MEPEP has been studied for its potential as a drug candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. MEPEP has also been studied for its potential as a tool for understanding the mechanism of action of certain enzymes and receptors in the brain.

properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C22H23NO5/c1-3-15-7-9-18(10-8-15)23-13-17(12-21(23)25)22(26)28-14-20(24)16-5-4-6-19(11-16)27-2/h4-11,17H,3,12-14H2,1-2H3

InChI Key

PJHDAFKCNBKECD-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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